N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O4S2/c1-18-19(2)30(17-20-6-4-3-5-7-20)26(25(18)16-29)31(36(32,33)23-12-8-21(27)9-13-23)37(34,35)24-14-10-22(28)11-15-24/h3-15H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDORCNMESIHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N(S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and autophagy modulation. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C22H20F2N4O2S2
- CAS Number : [insert CAS number]
This compound features a pyrrole ring, cyano group, sulfonamide moieties, and fluorinated aromatic systems, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have shown notable antiproliferative effects on various cancer cell lines. The mechanism of action generally involves the modulation of key signaling pathways related to cell survival and proliferation.
Case Study: mTORC1 Inhibition
Research indicates that related compounds can inhibit mTORC1 (mechanistic target of rapamycin complex 1) activity, which is crucial in regulating cell growth and metabolism. In MIA PaCa-2 pancreatic cancer cells, specific derivatives demonstrated submicromolar antiproliferative activity and induced autophagy by disrupting autophagic flux under nutrient starvation conditions .
Autophagy Modulation
Autophagy plays a dual role in cancer biology; it can suppress tumor growth or aid in tumor survival under stress conditions. The compound's ability to modulate autophagy suggests it may serve as a therapeutic agent that selectively targets cancer cells experiencing metabolic stress.
Table 1: Biological Activity Summary
The proposed mechanism involves the inhibition of mTORC1 signaling pathways, leading to altered autophagic processes. By interfering with the reactivation of mTORC1 during nutrient refeeding, these compounds can induce a state of cellular stress that may enhance apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Variations in substituents on the pyrrole ring or the sulfonamide group can significantly impact potency and selectivity against different cancer types.
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamides, focusing on substituent effects, crystallographic data, and synthetic pathways.
Structural Analogues and Substituent Effects
Key Observations :
- Target Compound vs. N-(2,3-Dimethylphenyl)... () :
- The pyrrole core in the target compound introduces conformational rigidity compared to the flexible benzene core in the analogue. This may influence binding pocket interactions in biological targets.
- Both compounds feature dual fluorinated sulfonamide groups, enhancing lipophilicity and resistance to oxidative metabolism.
- The analogue’s unexpected synthesis (double sulfonamide formation) highlights the reactivity of sulfonyl chloride intermediates, a consideration for designing the target compound’s synthetic route .
- Target Compound vs. Pyrazolo-Pyrimidine Sulfonamide (): The pyrazolo-pyrimidine core in the latter provides a planar heterocyclic system, contrasting with the sterically hindered pyrrole in the target. This difference may affect solubility and crystallinity.
Crystallographic and Computational Insights
- Structural Validation : Both the target compound and its analogues likely rely on programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) to resolve crystal structures. SHELXL’s robust handling of high-resolution data ensures precise refinement of fluorinated substituents .
- Synthetic Challenges : The unexpected formation of double sulfonamides (e.g., in ) underscores the importance of reaction stoichiometry and intermediate stability, particularly when using sulfonylating agents .
Pharmacological Implications
While pharmacological data for the target compound is absent in the evidence, comparisons with analogues suggest:
- Fluorinated sulfonamides often exhibit enhanced bioavailability and target selectivity due to fluorine’s electronegativity and small atomic radius.
- The pyrrole core’s steric bulk in the target compound may reduce off-target interactions compared to smaller cores (e.g., benzene or pyrimidine).
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can competing sulfonamide coupling reactions be minimized?
- Answer : The primary challenge lies in avoiding unintended double sulfonamide formation, as observed in related structures (e.g., unexpected N,N-bis-sulfonamide byproducts) . To minimize this:
- Use stepwise coupling with protecting groups (e.g., benzyl or tert-butyl) for the pyrrole nitrogen.
- Optimize reaction stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine intermediate) and monitor via HPLC or TLC .
- Employ low-temperature conditions (0–5°C) during sulfonylation to reduce side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer : Use a combination of:
- 1H/13C NMR to confirm regioselectivity of sulfonamide bonds and fluorine positions (e.g., δ 7.2–8.1 ppm for aromatic protons; coupling constants for fluorinated aryl groups) .
- HRMS (ESI) for molecular ion validation (e.g., [M + Na]+ with <2 ppm error) .
- FT-IR to verify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for fluorinated intermediates in the synthesis pathway?
- Answer :
- Design of Experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., K₂CO₃ as base) .
- Fluorine-directed coupling : Utilize fluorophilic catalysts (e.g., CuI/1,10-phenanthroline) to enhance regioselectivity at the 4-fluorophenyl group .
- Monitor intermediates via 19F NMR to track fluorinated byproducts (e.g., δ -110 to -120 ppm for aryl-F) .
Q. What strategies resolve discrepancies in biological activity data (e.g., IC50 variability) across studies?
- Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., carbonic anhydrase) with cellular cytotoxicity assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
- Standardize solvent controls (e.g., DMSO ≤0.1% v/v) to avoid interference with fluorophore-based assays .
- Use crystallographic data (if available) to correlate sulfonamide conformation (e.g., dihedral angles) with activity .
Q. How can computational methods predict the compound’s binding affinity to sulfonamide-targeted enzymes?
- Answer :
- Perform molecular docking (e.g., AutoDock Vina) with enzyme structures (e.g., carbonic anhydrase IX PDB: 3IAI) to model interactions between the fluorophenyl groups and hydrophobic pockets .
- Apply QM/MM simulations to assess electronic effects of the cyano and fluorine substituents on binding energy .
Q. What are the best practices for analyzing stability under physiological conditions (e.g., pH, temperature)?
- Answer :
- Conduct accelerated stability studies :
- pH stress testing (pH 1–10 buffers, 37°C) with UPLC-MS monitoring for degradation products (e.g., hydrolysis of the nitrile group) .
- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds (>150°C for storage recommendations) .
Contradiction Analysis & Troubleshooting
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Answer :
- Solubility screening : Use a nephelometer to quantify solubility in PBS (pH 7.4) vs. DMSO.
- Modify co-solvent systems (e.g., PEG-400/water) or introduce solubilizing groups (e.g., methylsulfonyl) without altering bioactivity .
Q. Why might crystallographic data deviate from computational predictions of molecular geometry?
- Answer :
- Crystal packing effects : Non-covalent interactions (e.g., π-stacking of fluorophenyl groups) can distort bond angles vs. gas-phase simulations .
- Validate with solid-state NMR or PXRD to reconcile experimental and theoretical models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
